molecular formula C15H10ClN3O2 B11473690 3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide

3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B11473690
M. Wt: 299.71 g/mol
InChI Key: CNVMRAMQHKDESQ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with pyridine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole products.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-5-carboxamide
  • 3-(4-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide
  • 3-(3-Chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-5-carboxamide

Uniqueness

3-(3-Chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-pyridin-3-yl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C15H10ClN3O2/c16-11-4-1-3-10(7-11)13-8-14(21-19-13)15(20)18-12-5-2-6-17-9-12/h1-9H,(H,18,20)

InChI Key

CNVMRAMQHKDESQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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